Allyl vinyl ether
Overview
Description
Allyl vinyl ether is an organic compound with the molecular formula C₅H₈O. It is a colorless liquid that is used as an intermediate in various chemical reactions. The compound is characterized by the presence of both an allyl group (CH₂=CH-CH₂-) and a vinyl group (CH₂=CH-) attached to an oxygen atom, forming an ether linkage. This unique structure makes this compound a versatile reagent in organic synthesis.
Mechanism of Action
Target of Action
The primary target of Allyl Vinyl Ether is the formation of carbon-carbon bonds . This compound is specifically involved in the Claisen rearrangement, a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers .
Mode of Action
This compound undergoes a [3,3]-sigmatropic rearrangement . This rearrangement is a concerted mechanism, where a carbon-carbon bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the carbon-oxygen bond of the ether breaks . The reaction proceeds preferably via a chair transition state .
Biochemical Pathways
The Claisen rearrangement of this compound leads to the formation of γ,δ-unsaturated carbonyl compounds . This rearrangement initially produces a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate, which quickly undergoes a proton shift to reform the aromatic ring .
Result of Action
The result of the action of this compound is the formation of γ,δ-unsaturated carbonyl compounds . This is achieved through the Claisen rearrangement, a powerful carbon-carbon bond-forming chemical reaction .
Action Environment
The Claisen rearrangement of this compound requires temperatures of > 100 °C if uncatalyzed . The reaction rate and yield are positively influenced by electron-withdrawing groups at C-1 of the vinyl moiety . Solvent effects are substantial in the Claisen rearrangement, where polar solvents tend to accelerate the reaction to a greater extent . For example, ethanol/water solvent mixtures give rate constants 10-fold higher than sulfolane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl vinyl ether can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with acetylene in the presence of a base, such as potassium hydroxide, to form the desired ether. Another method involves the Williamson ether synthesis, where allyl bromide reacts with sodium vinylate to produce this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic reaction of allyl chloride with vinyl acetate in the presence of a palladium catalyst. This method offers high yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Allyl vinyl ether undergoes various chemical reactions, including:
Claisen Rearrangement: When heated, this compound undergoes a [3,3]-sigmatropic rearrangement to form γ,δ-unsaturated carbonyl compounds.
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield allyl alcohol and vinyl alcohol.
Common Reagents and Conditions:
Claisen Rearrangement: Typically requires heating to temperatures above 100°C.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Acidic conditions often involve hydrochloric acid, while basic conditions may use sodium hydroxide.
Major Products Formed:
Claisen Rearrangement: γ,δ-unsaturated carbonyl compounds.
Oxidation: Aldehydes or ketones.
Substitution: Allyl alcohol and vinyl alcohol.
Scientific Research Applications
Allyl vinyl ether has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of custom-tailored polymers with well-defined structures.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic reactions to form complex molecules through [3,3]-sigmatropic rearrangements.
Comparison with Similar Compounds
Allyl Phenyl Ether: Undergoes a similar Claisen rearrangement to form o-allylphenol.
Vinyl Ethers: Such as ethyl vinyl ether, which also undergoes polymerization reactions.
Uniqueness of Allyl Vinyl Ether: this compound is unique due to its dual functionality, possessing both allyl and vinyl groups. This allows it to participate in a wider range of chemical reactions compared to other ethers. Its ability to undergo Claisen rearrangement to form valuable γ,δ-unsaturated carbonyl compounds further enhances its utility in organic synthesis.
Properties
IUPAC Name |
3-ethenoxyprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-5-6-4-2/h3-4H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXABMDQSAABDMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192406 | |
Record name | Ether, allyl vinyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3917-15-5 | |
Record name | Allyl vinyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3917-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl vinyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003917155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl vinyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6270 | |
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Record name | Ether, allyl vinyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl vinyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ALLYL VINYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ2J0N55CS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the Claisen rearrangement and why is it important in the context of allyl vinyl ether?
A1: The Claisen rearrangement is a [, ]-sigmatropic rearrangement where an this compound is converted to a γ,δ-unsaturated carbonyl compound upon heating. This reaction is important because it forms a new carbon-carbon bond in a predictable and stereoselective manner. This compound is a classic substrate for this reaction, readily undergoing rearrangement to form 4-pentenal. [, , , , , , ]
Q2: Can you elaborate on the stereochemical outcome of the Claisen rearrangement of this compound derivatives?
A2: The stereochemistry of the Claisen rearrangement is governed by the preference for a chair-like transition state. This leads to predictable diastereoselectivity in the formation of the new C-C bond. For instance, the rearrangement of (Z,Z)-2-iso-propyloxycarbonyl-substituted allyl vinyl ethers preferentially yields syn-β,γ-alkyl-substituted α-keto esters. [, , , , ]
Q3: What types of catalysts have been explored for the Claisen rearrangement of this compound?
A4: Several catalysts have proven effective for promoting the Claisen rearrangement of allyl vinyl ethers:* Lewis Acids: Lewis acids like bismuth triflate (Bi(OTf)3) and copper(II) bisoxazoline complexes (2(SbF6)2) have demonstrated high catalytic activity. [, , , , ]* Ruthenium Complexes: Cationic ruthenium complexes like [CpRu(MeCN)3]PF6, in combination with chiral ligands, have enabled catalytic, asymmetric [, ]-sigmatropic rearrangements. [, ]* Organocatalysts: Guanidinium salts have emerged as effective organocatalysts for promoting both racemic and enantioselective Claisen rearrangements. [, ]
Q4: How does the choice of catalyst impact the stereoselectivity of the Claisen rearrangement?
A5: The catalyst plays a crucial role in dictating the stereochemical outcome of the rearrangement. For instance, bulky copper(II) bisoxazoline catalysts can induce high diastereo- and enantioselectivities by creating a chiral environment around the reacting this compound. [, , ]
Q5: Beyond simple allyl vinyl ethers, what other substrates have been explored in catalytic Claisen rearrangements?
A6: Researchers have explored a variety of substrates:* Gosteli-type allyl vinyl ethers: These substrates, incorporating a 2-alkoxycarbonyl substituent, are particularly amenable to asymmetric Claisen rearrangements using chiral catalysts. [, ]* α-Branched allyl vinyl ethers: These challenging substrates have shown promising reactivity with ruthenium catalysts. []* Bis-vinyl ethers: These substrates display unique reactivity profiles compared to simple allyl vinyl ethers, suggesting a possible dipolar, dissociative mechanism. []
Q6: How has computational chemistry been used to study the Claisen rearrangement of this compound?
A7: Computational methods like Density Functional Theory (DFT) and ab initio calculations have been instrumental in understanding:* Mechanism: Calculations have provided insights into the concerted nature of the Claisen rearrangement, confirming the [, ]-sigmatropic mechanism. [, , , , ] * Transition State Structure: Calculations have elucidated the chair-like geometry of the transition state, rationalizing the observed stereoselectivity. [, , ]* Substituent Effects: Computational studies have explored how substituents on the this compound framework influence the activation energy of the rearrangement. [, ]* Catalyst Effects: DFT calculations have been used to investigate the interaction of catalysts, such as copper(II) bisoxazoline complexes, with the this compound substrate, providing insights into the origins of enantioselectivity. []
Q7: How does the stability of this compound impact its handling and applications?
A8: this compound is prone to polymerization in the presence of acids. To prevent this, it is often handled and stored with a stabilizer like triethanolamine. []
Q8: Are there alternative methods to prepare homoallylic ketones without using this compound directly?
A9: Yes, an alternative approach involves the gold(I)-catalyzed hydroalkoxylation of alkynes with allyl alcohols. This tandem reaction sequence generates an this compound in situ, which then undergoes a Claisen rearrangement to yield the desired homoallylic ketone. []
Q9: What safety precautions are necessary when working with this compound?
A10: this compound is flammable and can be lachrymatory and irritating to the respiratory system. It should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment. []
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